2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride

SuFEx CuAAC Orthogonal Ligation

2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride (CAS 1632119-23-3, C5H7FO3S, MW 166.17) is an aliphatic sulfonyl fluoride that bears a terminal alkyne. This dual‑functionality designates the compound as a bis‑electrophile, a class of reagents that enables two sequential and orthogonal click‑chemistry reactions: copper‑catalyzed azide–alkyne cycloaddition (CuAAC) at the propargylic ether and sulfur(VI) fluoride exchange (SuFEx) at the –SO2F group.

Molecular Formula C5H7FO3S
Molecular Weight 166.17 g/mol
Cat. No. B12053222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride
Molecular FormulaC5H7FO3S
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC#CCOCCS(=O)(=O)F
InChIInChI=1S/C5H7FO3S/c1-2-3-9-4-5-10(6,7)8/h1H,3-5H2
InChIKeyHVQHLNVMEKMUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride: A Bis‑Electrophile for Orthogonal SuFEx and CuAAC Chemistry


2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride (CAS 1632119-23-3, C5H7FO3S, MW 166.17) is an aliphatic sulfonyl fluoride that bears a terminal alkyne [1]. This dual‑functionality designates the compound as a bis‑electrophile, a class of reagents that enables two sequential and orthogonal click‑chemistry reactions: copper‑catalyzed azide–alkyne cycloaddition (CuAAC) at the propargylic ether and sulfur(VI) fluoride exchange (SuFEx) at the –SO2F group [2].

Why Generic SuFEx Reagents Cannot Substitute for 2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride


Simple sulfonyl fluorides (e.g., ethenesulfonyl fluoride, ESF) or monofunctional alkynes lack the capacity for orthogonal, sequential click chemistry. While ESF serves as a versatile SuFEx hub , it cannot participate in CuAAC without prior modification. Conversely, monofunctional alkynes cannot engage in SuFEx. The target compound is a member of the 2‑substituted alkyne‑1‑sulfonyl fluoride (SASF) family, which is specifically recognized for enabling “two‑in‑one click chemistry sequential protocols” [1]. Substitution with a monofunctional analog therefore eliminates the unique architectural advantage of a single molecular platform for dual, orthogonal ligation.

2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride: Quantitative Evidence for Orthogonal Reactivity and Stability


Orthogonal Bifunctionality: SuFEx and CuAAC Without Interference

2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride possesses two clickable sites that can be addressed sequentially without mutual interference. The sulfonyl fluoride moiety is inert under CuAAC conditions, and the alkyne remains unaffected during SuFEx [1]. In contrast, a reagent like 2‑azidoethane‑1‑sulfonyl fluoride (ASF) contains an azide and a sulfonyl fluoride; while also bifunctional, ASF requires different reaction partners and cannot undergo CuAAC with itself. The propargyl ether in the target compound provides a terminal alkyne for CuAAC, a feature absent in ESF or ASF.

SuFEx CuAAC Orthogonal Ligation

Hydrolytic Stability Advantage Over Sulfonyl Chlorides

Sulfonyl fluorides exhibit remarkable stability toward hydrolysis, a key differentiator from sulfonyl chlorides. This compound benefits from the S–F bond's resistance to hydrolysis, enabling reactions in aqueous media and biological contexts. Sulfonyl chlorides, by contrast, rapidly hydrolyze in water, limiting their utility in aqueous or physiological settings .

Stability Sulfonyl Fluoride Click Chemistry

Scalable Synthesis: 50 g Preparation Achieved for Structural Analog

While direct synthetic data for the target compound is limited, the closely related analog 2‑azidoethane‑1‑sulfonyl fluoride (ASF) was synthesized on a 50 g scale with an 87% yield from the corresponding sulfonyl fluoride precursor [1]. This demonstrates the scalability of this structural class and suggests that similar routes are applicable to the propargyl analog.

Scalability Synthesis SuFEx

Purity and Physical Form: Liquid at RT with 96% Assay

The compound is supplied as a liquid with a density of 1.290 g/mL at 25 °C and a minimum assay of 96% [1]. This physical state and high purity differentiate it from solid sulfonyl fluoride reagents that may require dissolution prior to use, simplifying handling and dosing in automated synthesis workflows.

Physical Properties Purity Procurement

2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride: Evidence‑Based Application Scenarios


Sequential Orthogonal Click Assembly of Triazole–Sulfonamide Conjugates

The compound’s terminal alkyne first undergoes CuAAC with an azide‑tagged moiety (e.g., a biomolecule or polymer chain). The resulting sulfonyl fluoride‑functionalized triazole then reacts via SuFEx with an amine‑ or phenol‑containing partner to yield a stable sulfonamide or sulfonate linkage [1]. This sequential one‑pot approach is not possible with monofunctional analogs like ESF.

Construction of SuFEx‑Clickable Dendrimers and Macromolecular Architectures

Leveraging the orthogonal reactivity of the alkyne and –SO2F groups, this compound can serve as a core or branching unit for dendrimer synthesis. CuAAC installs the first‑generation branches, while SuFEx attaches the outer shell functionalities in a second, orthogonal step [2]. The liquid form of the reagent facilitates precise stoichiometric control during iterative growth cycles.

Late‑Stage Functionalization of Bioactive Molecules in Aqueous Media

Because sulfonyl fluorides tolerate water and physiological pH, this reagent can be used to introduce an alkyne handle onto biomolecules via SuFEx, followed by CuAAC with a fluorophore or affinity tag for target identification or activity‑based protein profiling. This contrasts with sulfonyl chlorides, which hydrolyze under such conditions .

Synthesis of 1,2,3‑Triazole‑Derived S(VI)–F Libraries for Drug Discovery

The compound enables the rapid generation of diverse libraries of triazole‑bearing sulfonyl fluorides, which are valuable as covalent probes or inhibitors. The orthogonality of the two clickable groups ensures that each library member can be further diversified by SuFEx with various nucleophiles, expanding chemical space for screening campaigns [3].

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